Boc-l-melys(z)-oh dcha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

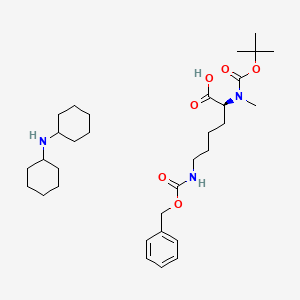

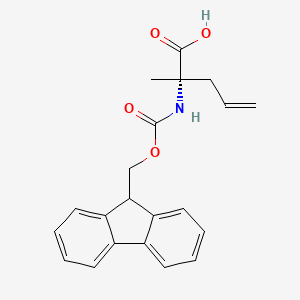

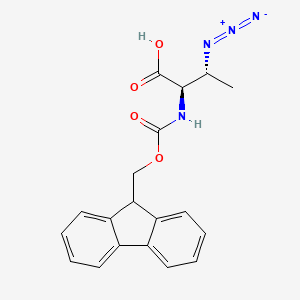

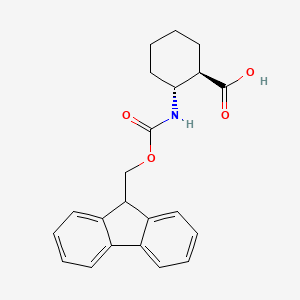

Boc-Lys (Z)-OH, also known as Nα-Boc-Nε-Cbz-L-lysine, Nα-Boc-Nε-Z-L-lysine, or Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid . It is used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .

Molecular Structure Analysis

The empirical formula of Boc-Lys (Z)-OH is C19H28N2O6 . It has a molecular weight of 380.44 . The SMILES string representation isCC(C)(C)OC(=O)NC@@HOCc1ccccc1)C(O)=O . Chemical Reactions Analysis

As an N-terminal protected amino acid, Boc-Lys (Z)-OH is primarily used in peptide synthesis . The specific chemical reactions it undergoes would depend on the other amino acids and compounds present in the reaction.Physical And Chemical Properties Analysis

Boc-Lys (Z)-OH is a white powder with an assay of ≥98% . It is used in peptide synthesis and should be stored at a temperature of −20°C .Applications De Recherche Scientifique

Peptide Synthesis and Modification

Efficient Coupling in Peptide Synthesis : The use of protective groups and coupling reagents facilitates efficient peptide bond formation. For example, in the synthesis of specific peptide fragments, the use of dicyclohexylcarbodiimide (DCCI) and 1-hydroxy-1H-benzotriazole (HOBt) as coupling reagents has demonstrated high yields (86–99%) in the coupling process, highlighting the importance of selecting appropriate protective groups and coupling strategies for peptide synthesis (Narita, 1978).

Synthesis of Complex Peptide Sequences : The strategic application of protective groups enables the synthesis of complex peptides, such as parts of the cyclosporine peptide sequence. This approach allows for the selective protection and activation of amino acids, facilitating the assembly of peptide chains with high precision and efficiency (Wenger, 1983).

Development of Photocatalysts

- Photocatalytic Activity for NOx Removal : In the context of environmental applications, the development of photocatalysts like the 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure demonstrates enhanced photocatalytic activity for the removal of NOx under simulated solar light. This showcases the potential of utilizing peptide synthesis techniques for environmental remediation and the development of efficient photocatalysts (Zhu et al., 2019).

Biodegradable Materials

- Synthesis of Amphiphilic Copolymers : The creation of biodegradable amphiphilic copolymers incorporating poly(L-lactide) and dendritic poly(L-lysine) illustrates the application of peptide synthesis in developing materials with potential biomedical applications. These materials, characterized by their well-defined structures and narrow molecular weight distributions, highlight the versatility of peptide synthesis in creating functional materials for medical and environmental applications (Li et al., 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O6.C12H23N/c1-20(2,3)28-19(26)22(4)16(17(23)24)12-8-9-13-21-18(25)27-14-15-10-6-5-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,25)(H,23,24);11-13H,1-10H2/t16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZXQRUEYXJCTA-NTISSMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-l-melys(z)-oh dcha | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)